N-benzyl-N-methylbenzenecarboximidamide
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Overview
Description
N-benzyl-N-methylbenzenecarboximidamide: is an organic compound with the molecular formula C15H16N2 and a molecular weight of 224.3 g/mol . It is characterized by the presence of a benzyl group, a methyl group, and a benzenecarboximidamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methylbenzenecarboximidamide typically involves the reaction of benzylamine with methylbenzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-benzyl-N-methylbenzenecarboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-N-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
N-benzyl-N-methylbenzenecarboximidamide: is similar to other benzyl-substituted carboximidamides, such as N-benzyl-N-methylbenzamide and N-benzyl-N-methylbenzylamine.
Uniqueness: What sets this compound apart is its specific structural configuration, which imparts unique reactivity and biological activity.
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-benzyl-N-methylbenzenecarboximidamide |
InChI |
InChI=1S/C15H16N2/c1-17(12-13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
InChI Key |
SNAYTRPKSUBYTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
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